molecular formula C19H20FN3O2 B251799 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

Cat. No. B251799
M. Wt: 341.4 g/mol
InChI Key: QIFUNABDVVDVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide works by inhibiting PARP, an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and repairs the damage. However, when PARP is inhibited by N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, the damaged DNA cannot be repaired, leading to the accumulation of DNA damage and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have significant biochemical and physiological effects in cancer cells. It has been shown to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in lab experiments is its ability to enhance the efficacy of chemotherapy and radiotherapy. This makes it a valuable tool for studying the effects of these treatments on cancer cells. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is that it may not be effective in all types of cancer cells. Additionally, the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments have not yet been fully established.

Future Directions

There are several future directions for research involving N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide. One area of focus is the development of new and more potent PARP inhibitors. Additionally, there is ongoing research to determine the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments. Another area of focus is the identification of biomarkers that can predict which patients will benefit the most from N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide treatment. Finally, there is ongoing research to determine the potential of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative diseases.
In conclusion, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is a potent inhibitor of PARP with significant potential as a therapeutic agent for cancer treatment. Its ability to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells make it a valuable tool for cancer research. Ongoing research in the development of new and more potent PARP inhibitors, optimal dosage and treatment regimens, identification of biomarkers, and potential therapeutic applications beyond cancer will continue to advance our understanding of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide involves the reaction of 3-fluorobenzoyl chloride with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in its pure form.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents, making them more susceptible to treatment.

properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI Key

QIFUNABDVVDVGC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.